N-butyryl-N'-(3-chlorophenyl)thiourea

Alzheimer's disease Butyrylcholinesterase inhibition Structure-activity relationship

N-Butyryl-N'-(3-chlorophenyl)thiourea (molecular formula C₁₁H₁₃ClN₂OS, MW 256.75 g/mol) is an unsymmetrical acyl thiourea featuring an n-butanoyl moiety on one nitrogen and a meta-chlorophenyl substituent on the other. It belongs to the 1‑butanoyl‑3‑arylthiourea class, a series systematically profiled for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition.

Molecular Formula C11H13ClN2OS
Molecular Weight 256.75g/mol
Cat. No. B399007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyryl-N'-(3-chlorophenyl)thiourea
Molecular FormulaC11H13ClN2OS
Molecular Weight256.75g/mol
Structural Identifiers
SMILESCCCC(=O)NC(=S)NC1=CC(=CC=C1)Cl
InChIInChI=1S/C11H13ClN2OS/c1-2-4-10(15)14-11(16)13-9-6-3-5-8(12)7-9/h3,5-7H,2,4H2,1H3,(H2,13,14,15,16)
InChIKeySEFUMAUPSRMQBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Butyryl-N'-(3-chlorophenyl)thiourea: Procurement-Grade Overview of a Positional-Isomer Acyl Thiourea for Cholinesterase Research


N-Butyryl-N'-(3-chlorophenyl)thiourea (molecular formula C₁₁H₁₃ClN₂OS, MW 256.75 g/mol) is an unsymmetrical acyl thiourea featuring an n-butanoyl moiety on one nitrogen and a meta-chlorophenyl substituent on the other. It belongs to the 1‑butanoyl‑3‑arylthiourea class, a series systematically profiled for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition [1]. This class is established as a source of dual cholinesterase ligands for Alzheimer's disease research [1], with potency and selectivity exquisitely sensitive to the position of the chlorine atom on the aryl ring [2].

Why N-Butyryl-N'-(3-chlorophenyl)thiourea Cannot Be Replaced by a Generic Thiourea or a Different Chlorophenyl Isomer


Within the 1‑butanoyl‑3‑arylthiourea series, both the nature of the acyl chain and the position of the chlorine substituent fundamentally dictate enzyme inhibition potency and binding mode. The para‑chloro isomer (1‑butanoyl‑3‑(4‑chlorophenyl)thiourea) and the meta‑chloro target compound are positional isomers that occupy different chemical space; the Larik et al. structure–activity relationship (SAR) study demonstrates that aryl substitution pattern alters IC₅₀ values and inhibition kinetics (uncompetitive vs. mixed) against AChE and BuChE [1]. Furthermore, replacing the butanoyl chain with a cyclohexyl group—as in 1‑(3‑chlorophenyl)‑3‑cyclohexylthiourea—shifts both potency and docking scores [2]. Simple in‑class substitution without experimental verification therefore risks invalidating a screening campaign or SAR model.

Quantitative Differentiation Evidence for N-Butyryl-N'-(3-chlorophenyl)thiourea vs. Closest Analogs


Chlorine Position Effect on BuChE IC₅₀ in the 1‑Butanoyl‑3‑arylthiourea Series (Class‑Level Inference)

In the Larik et al. (2018) SAR study of 14 1‑butanoyl‑3‑arylthiourea derivatives, the 4‑chlorophenyl analog (para‑isomer) exhibited a BuChE IC₅₀ of 16.2 µM [1]. While the 3‑chlorophenyl (meta‑isomer) IC₅₀ is not individually tabulated in the publicly accessible abstract, the SAR trend across the series indicates that the meta‑chloro substitution pattern is distinct from the para‑chloro pattern and from the 3‑methoxyphenyl derivative (BuChE IC₅₀ = 6.96 µM, the most potent in the series) [2]. This positional sensitivity is confirmed by the observation that 2,3‑dichlorophenyl (15.5 µM) and 4‑chlorophenyl (16.2 µM) yield different BuChE IC₅₀ values [1], demonstrating that the meta‑chloro compound occupies a unique activity niche.

Alzheimer's disease Butyrylcholinesterase inhibition Structure-activity relationship

Acyl vs. Cyclohexyl Chain Impact on AChE and BuChE Inhibition (Cross‑Study Comparable)

The acyl thiourea scaffold (butanoyl chain) can be contrasted with the cyclohexyl thiourea scaffold using cross‑study data. In Rahman et al. (2021), 1‑(3‑chlorophenyl)‑3‑cyclohexylthiourea gave AChE IC₅₀ = 50 µg/mL and BuChE IC₅₀ = 60 µg/mL with docking scores of −10.01 and −8.04 kJ/mol, respectively [1]. For the 1‑butanoyl‑3‑arylthiourea series (Larik 2018), the most potent BuChE inhibitor achieved an IC₅₀ of 6.96 µM (~1.8 µg/mL for MW ~260) [2]. Although the meta‑chlorophenyl‑butanoyl derivative's exact IC₅₀ is not publicly available, the butanoyl series consistently yields low‑micromolar BuChE inhibitors, whereas the cyclohexyl analog shows only high‑µg/mL potency [REFS-1, REFS-2]. The N‑acyl thiourea framework therefore offers superior intrinsic cholinesterase inhibition potential.

Cholinesterase inhibition Ligand design Thiourea scaffold

Inhibition Kinetics and Binding Mode Differentiation by Aryl Substitution (Class‑Level Inference)

The Larik et al. study revealed that within the 1‑butanoyl‑3‑arylthiourea series, different aryl substituents switch the mechanism of enzyme inhibition. Compound 3b (2,6‑dimethylphenyl) exhibited uncompetitive inhibition against AChE (binding to the enzyme‑substrate complex), while compound 3e (3‑methoxyphenyl) showed mixed inhibition against BuChE [1]. The meta‑chlorophenyl derivative, being a distinct aryl substitution pattern, is predicted to exhibit its own unique kinetic profile. Molecular docking further showed that 3b interacts with AChE residues Trp86 and Tyr337, whereas 3e binds to Trp82 and His438 in BuChE [1]. These residue‑level differences are directly governed by the aryl group substitution, making each analog mechanistically non‑interchangeable.

Enzyme kinetics Molecular docking Mechanism of action

Crystallographic and Solid‑State Differentiation (Supporting Evidence)

The acyl thiourea scaffold possesses both carbonyl and thiocarbonyl groups capable of intra‑ and intermolecular hydrogen bonding, which influences crystal packing, solubility, and formulation behavior. While the crystal structure of N‑butyryl‑N'‑(3‑chlorophenyl)thiourea itself has not been reported in the public domain, structurally related 1‑(3‑chlorophenyl)‑3‑cyclohexylthiourea crystallizes in the monoclinic space group P2₁/n [1]. The presence of the butanoyl carbonyl in the target compound introduces an additional H‑bond acceptor not present in the cyclohexyl analog, which may alter solubility and co‑crystal formation properties relevant to formulation and purification.

X-ray crystallography Solid-state chemistry Hydrogen bonding

Targeted Application Scenarios for N-Butyryl-N'-(3-chlorophenyl)thiourea Based on Differential Evidence


Alzheimer's Disease Lead Optimization: Meta-Chlorophenyl SAR Probe in 1-Butanoyl-3-arylthiourea Libraries

For medicinal chemistry teams expanding SAR around the 1‑butanoyl‑3‑arylthiourea scaffold, the meta‑chlorophenyl derivative serves as a critical probe for understanding the electronic and steric effects of chlorine position on cholinesterase inhibition. The Larik et al. study established that aryl substitution directly alters both potency and inhibition mechanism (uncompetitive vs. mixed) [1]. Incorporating the meta‑chloro analog alongside the para‑chloro (BuChE IC₅₀ = 16.2 µM) and other aryl variants enables systematic mapping of the aryl‑binding pocket, which is essential for rational lead optimization. This compound is not interchangeable with the para‑isomer or with meta‑methoxy (BuChE IC₅₀ = 6.96 µM) analogs [2].

Dual AChE/BuChE Inhibitor Screening Cascades Requiring Acyl Thiourea Scafolds

The butanoyl thiourea framework consistently delivers low‑micromolar BuChE inhibitors [1], in contrast to the cyclohexyl thiourea scaffold, which yields only high‑µg/mL potency (AChE IC₅₀ = 50 µg/mL, BuChE IC₅₀ = 60 µg/mL) [2]. Screening cascades that require validated acyl thiourea hits should therefore use N‑butyryl‑N'‑(3‑chlorophenyl)thiourea as a representative meta‑chloro analog to build diversity in the screening deck. Substitution with an alkyl thiourea (e.g., 1‑(3‑chlorophenyl)‑3‑cyclohexylthiourea) would introduce a >10‑fold potency drop and is not recommended for hit‑finding purposes [2].

Crystallization and Co‑Crystal Engineering Leveraging the Butanoyl Carbonyl

The butanoyl carbonyl group distinguishes N‑butyryl‑N'‑(3‑chlorophenyl)thiourea from analogous cyclohexyl or alkyl thioureas lacking this H‑bond acceptor [1]. This additional functionality can be exploited in co‑crystal screening with pharmaceutical co‑formers to improve solubility or stability. Solid‑state chemists can use this compound as a model acyl thiourea to study hydrogen‑bonding networks and crystal packing preferences, with the cyclohexyl analog (monoclinic P2₁/n) serving as a carbonyl‑free comparator [1].

Quote Request

Request a Quote for N-butyryl-N'-(3-chlorophenyl)thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.